molecular formula C34H35NO16 B1374262 5-Acetamidofluorescein-di-(b-D-galactopyranoside) CAS No. 216299-45-5

5-Acetamidofluorescein-di-(b-D-galactopyranoside)

Cat. No.: B1374262
CAS No.: 216299-45-5
M. Wt: 713.6 g/mol
InChI Key: YQZXQEASVPVOMH-YSDBXMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves the conjugation of acetamidofluorescein with b-D-galactopyranoside. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include acetic anhydride, galactose derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetamidofluorescein-di-(b-D-galactopyranoside) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

5-Acetamidofluorescein-di-(b-D-galactopyranoside) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves its ability to fluoresce under specific conditions. The compound interacts with molecular targets, such as enzymes and receptors, and emits fluorescence when excited by light of a particular wavelength. This property makes it a valuable tool for detecting and quantifying biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein diacetate: Another fluorescent compound used in similar applications but with different chemical properties.

    Rhodamine derivatives: Fluorescent compounds with distinct spectral properties, often used in conjunction with fluorescein derivatives for multiplex assays.

Uniqueness

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is unique due to its specific structure, which allows for selective interactions with b-D-galactopyranoside moieties. This selectivity makes it particularly useful in studies involving galactose metabolism and related pathways .

Properties

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXQEASVPVOMH-YSDBXMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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